

# Spectroscopic Profile of 3-Methoxy-2,2-dimethylpropan-1-ol: A Technical Guide

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## Compound of Interest

**Compound Name:** 3-Methoxy-2,2-dimethylpropan-1-ol

**Cat. No.:** B1267064

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for **3-Methoxy-2,2-dimethylpropan-1-ol**, a compound of interest in synthetic and medicinal chemistry. Due to a lack of publicly available experimental spectra, this document focuses on predicted data and established methodologies for spectroscopic analysis. The information herein serves as a foundational resource for the characterization and quality control of this molecule.

## Spectroscopic Data Summary

The following tables summarize the predicted key spectroscopic data for **3-Methoxy-2,2-dimethylpropan-1-ol**. It is important to note that these are computationally derived values and may differ from experimental results.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data (CDCl<sub>3</sub>, 400 MHz)

Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Integration
$(\text{CH}_3)_2\text{C}-$	~ 0.9 - 1.0	s	6H
$-\text{CH}_2\text{-O-}$	~ 3.2 - 3.3	s	2H
$-\text{O-CH}_3$	~ 3.3 - 3.4	s	3H
$-\text{CH}_2\text{-OH}$	~ 3.4 - 3.5	d	2H
$-\text{OH}$	Variable	br s	1H

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data (CDCl<sub>3</sub>, 100 MHz)

Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
$(\text{CH}_3)_2\text{C}-$	~ 22 - 24
$-\text{C}(\text{CH}_3)_2-$	~ 36 - 38
$-\text{O-CH}_3$	~ 59 - 61
$-\text{CH}_2\text{-OH}$	~ 70 - 72
$-\text{CH}_2\text{-O-}$	~ 80 - 82

Table 3: Predicted Infrared (IR) Spectroscopic Data

Functional Group	Characteristic Absorption Range (cm <sup>-1</sup> )
O-H Stretch (Alcohol)	3200 - 3600 (broad)
C-H Stretch (Alkyl)	2850 - 3000
C-O Stretch (Alcohol)	1000 - 1260
C-O Stretch (Ether)	1070 - 1150

Table 4: Predicted Mass Spectrometry Data

Adduct	Predicted m/z
[M+H] <sup>+</sup>	119.1067
[M+Na] <sup>+</sup>	141.0886
[M-H] <sup>-</sup>	117.0921

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of **3-Methoxy-2,2-dimethylpropan-1-ol** in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the  $^1\text{H}$  NMR spectrum.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional  $^1\text{H}$  NMR spectrum.
  - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
  - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
  - Integrate the signals to determine the relative number of protons for each resonance.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional proton-decoupled  $^{13}\text{C}$  NMR spectrum.

- Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
- A larger number of scans is typically required for  $^{13}\text{C}$  NMR due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: As **3-Methoxy-2,2-dimethylpropan-1-ol** is expected to be a liquid at room temperature, the spectrum can be obtained neat (without a solvent). A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Utilize a Fourier-transform infrared (FTIR) spectrometer.
- Acquisition:
  - Record a background spectrum of the clean salt plates.
  - Place the sample on the plates and acquire the sample spectrum.
  - The instrument measures the absorption of infrared radiation at different wavenumbers.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The x-axis represents wavenumber ( $\text{cm}^{-1}$ ) and the y-axis represents transmittance or absorbance.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

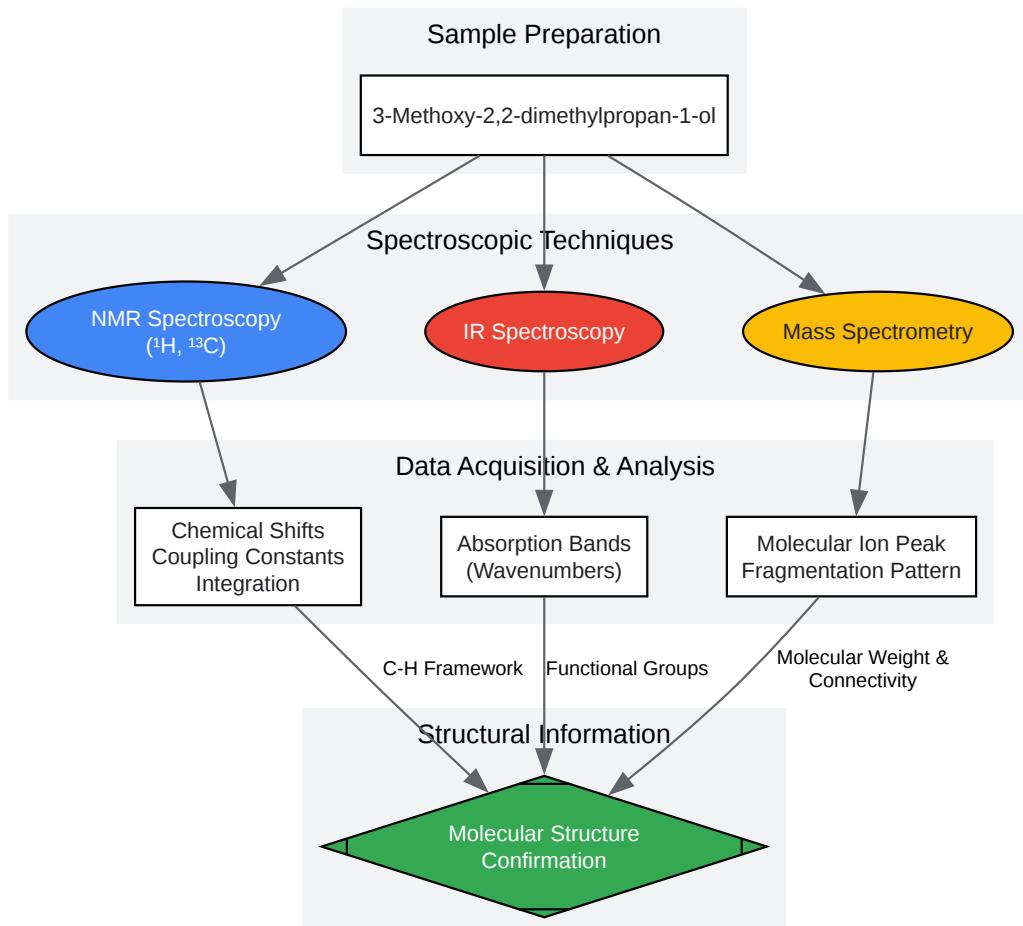
Methodology:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatograph (GC-MS).
- **Ionization:** Ionize the sample using an appropriate method. Electron ionization (EI) is a common technique that bombards the sample with high-energy electrons, causing fragmentation. Electrospray ionization (ESI) is a softer ionization technique that often leaves the molecular ion intact.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus  $m/z$ .
- **Data Analysis:** The molecular ion peak ( $[M]^+$  or adducts like  $[M+H]^+$ ) is identified to determine the molecular weight. The fragmentation pattern provides information about the structure of the molecule.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **3-Methoxy-2,2-dimethylpropan-1-ol**.

## Spectroscopic Analysis of 3-Methoxy-2,2-dimethylpropan-1-ol

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Caption: Logical workflow for the spectroscopic characterization of an organic molecule.

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